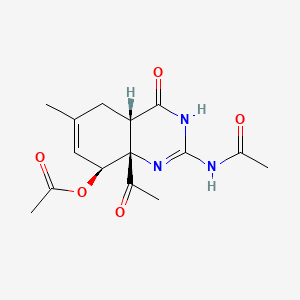
Acetamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinazolinone structure, followed by the introduction of acetamido and acetyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research.
Medicine
In medicine, (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate include other hexahydroquinazolinone derivatives. These compounds share a similar core structure but differ in the functional groups attached.
Uniqueness
What sets (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
86970-99-2 |
|---|---|
Molecular Formula |
C15H19N3O5 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
[(4aS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |
InChI |
InChI=1S/C15H19N3O5/c1-7-5-11-13(22)17-14(16-9(3)20)18-15(11,8(2)19)12(6-7)23-10(4)21/h6,11-12H,5H2,1-4H3,(H2,16,17,18,20,22)/t11-,12+,15+/m1/s1 |
InChI Key |
QFLNFLJYEDWRAV-XUJVJEKNSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















